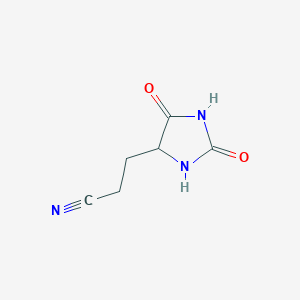

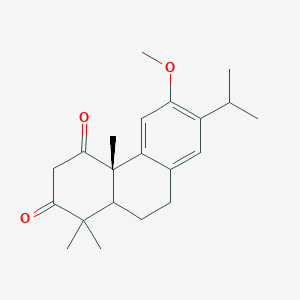

![molecular formula C9H18N2 B092350 2,8-Diazaspiro[5.5]undecane CAS No. 180-50-7](/img/structure/B92350.png)

2,8-Diazaspiro[5.5]undecane

Overview

Description

2,8-Diazaspiro[55]undecane is a heterocyclic compound characterized by a spiro linkage between two nitrogen-containing rings This compound is part of the spiro[5

Mechanism of Action

Target of Action

The primary target of 2,8-Diazaspiro[5.5]undecane is the Endoplasmic Reticulum (ER) . The ER plays a crucial role in calcium signaling and protein folding .

Mode of Action

This compound interacts with its target, the ER, by depleting intracellular calcium stores . This depletion, along with the accumulation of unfolded proteins, activates the molecular chaperone GRP78 (glucose-regulated protein 78) . GRP78 then triggers the Endoplasmic Reticulum Stress Response (ERSR) pathway, which aims to restore ER homeostasis .

Biochemical Pathways

The key biochemical pathway affected by this compound is the Endoplasmic Reticulum Stress Response (ERSR) pathway . This pathway is activated in response to stress conditions within the ER, such as calcium depletion and the accumulation of unfolded proteins . The activation of the ERSR pathway can lead to apoptosis if the cell fails to adapt to the stress .

Pharmacokinetics

The pharmacokinetics of 2,8-Diazaspiro[5Similar compounds have been reported to show low cellular membrane permeability , which could impact the bioavailability of this compound.

Result of Action

The action of this compound results in the induction of the Endoplasmic Reticulum Stress Response (ERSR) . This can lead to apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells .

Biochemical Analysis

Biochemical Properties

It is known that these compounds could be used for the treatment of obesity, pain, as well as various immune system, cell signaling, cardiovascular, and psychotic disorders .

Cellular Effects

Compounds with a similar structure, such as 2,9-Diazaspiro[5.5]undecanes, have been found to induce the endoplasmic reticulum stress response, leading to apoptosis-mediated cell death in several cancer cell lines .

Molecular Mechanism

Similar compounds have been found to deplete intracellular Ca2+ stores, which can induce apoptosis-mediated cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diamines with cyclic ketones or aldehydes, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,8-Diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

2,8-Diazaspiro[5.5]undecane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

3,9-Diazaspiro[5.5]undecane: Known for its activity as a γ-aminobutyric acid type A receptor antagonist.

1,9-Diazaspiro[5.5]undecane: Investigated for its potential antiviral activity against dengue virus type 2.

2,4-Dioxa-8,10-diazaspiro[5.5]undecane:

Uniqueness: 2,8-Diazaspiro[5.5]undecane stands out due to its specific spiro linkage and the presence of nitrogen atoms at the 2 and 8 positions, which confer unique chemical reactivity and potential biological activity. This structural feature distinguishes it from other spiro compounds and makes it a valuable scaffold for various applications.

Properties

IUPAC Name |

2,8-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-3-9(7-10-5-1)4-2-6-11-8-9/h10-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDGPDCQBUYTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCNC2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576072 | |

| Record name | 2,8-Diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180-50-7 | |

| Record name | 2,8-Diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-diazaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating 2,8-Diazaspiro[5.5]undecane into fluoroquinolone antibiotics?

A: The research investigated the impact of various spiroamines, including this compound (6b), as substituents at the 7-position of fluoroquinolones (or the 10-position of pyridobenzoxazines) []. The goal was to understand how these modifications influence the antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria. This is a critical aspect of drug development, as optimizing the structure of antibiotics can lead to improved potency and potentially overcome existing bacterial resistance mechanisms.

Q2: How does the antibacterial activity of fluoroquinolones substituted with this compound compare to those with other spiroamines or traditional substituents?

A: The study explored a series of fluoroquinolones with different spiroamine substitutions, including this compound (6b), 2,7-diazaspiro[4.4]nonane (4b), and 1,7-diazaspiro[4.4]nonane (5a) []. While the study doesn't explicitly state the superiority of one specific spiroamine over others, it highlights that N-alkylation of the 2,7-diazaspiro[4.4]nonane (4b) side chain generally resulted in more potent activity against both Gram-positive and Gram-negative bacteria. This suggests that the specific structure and substitution pattern of the spiroamine moiety play a crucial role in determining the overall antibacterial activity of the fluoroquinolone derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

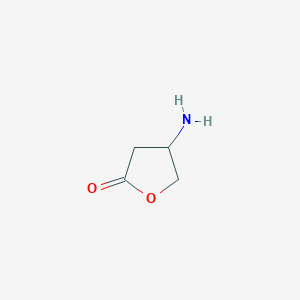

![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone](/img/structure/B92291.png)